molecular formula C19H24N4O3 B10991021 N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10991021
M. Wt: 356.4 g/mol
InChI Key: KPLDENUTKMTKJZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methoxybenzyl group, and a methoxypyridazinyl group, making it structurally complex and potentially versatile in its interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Methoxybenzyl Group: This step involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the piperidine ring.

    Incorporation of the Methoxypyridazinyl Group:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, possibly as a drug candidate.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxamide groups could facilitate binding to active sites, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1-(pyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group on the pyridazine ring.

    N-(benzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group on the benzyl ring.

Uniqueness

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of both methoxy groups, which may enhance its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.

This compound’s structural complexity and functional group diversity make it a valuable subject for further research and development in various scientific disciplines.

Biological Activity

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Features

The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with a methoxybenzyl group and a methoxypyridazine moiety. These structural components suggest potential interactions with various biological targets, particularly neurotransmitter systems.

Preliminary studies indicate that this compound may modulate neurotransmitter systems, specifically interacting with muscarinic receptors implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Similar compounds have been identified as antagonists for these receptors, suggesting therapeutic applications in treating cognitive impairments associated with these conditions.

Biological Activities

Research findings highlight several biological activities associated with this compound:

  • Neurotransmitter Modulation : Potential interaction with muscarinic receptors.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties against various strains, indicating possible effectiveness against bacterial infections.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Study 1: Neuropharmacological Effects

A study evaluated the effects of compounds similar to this compound on neurotransmitter systems. The results indicated that these compounds could effectively modulate muscarinic receptor activity, suggesting their potential use in treating neurodegenerative diseases.

CompoundActivityReference
Compound AMuscarinic antagonist
Compound BAChE inhibitor

Study 2: Antimicrobial Screening

In another investigation, derivatives of piperidine were screened for antibacterial activity against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that this compound could possess similar antimicrobial properties.

Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi32Moderate
Bacillus subtilis16Strong

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that piperidine derivatives exhibited significant inhibitory effects on AChE and urease. The inhibition of AChE is particularly relevant for its implications in Alzheimer's disease treatment.

EnzymeInhibition Rate (%)Reference
AChE85
Urease75

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions allowing for structural modifications to enhance biological activity. These methods provide opportunities for the development of derivatives with improved efficacy or selectivity.

Common Synthetic Steps :

  • Formation of the methoxypyridazine intermediate.
  • Coupling with the piperidine derivative.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-5-3-14(4-6-16)13-20-19(24)15-9-11-23(12-10-15)17-7-8-18(26-2)22-21-17/h3-8,15H,9-13H2,1-2H3,(H,20,24)

InChI Key

KPLDENUTKMTKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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